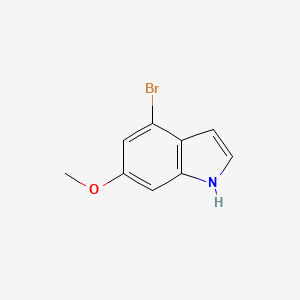

4-bromo-6-methoxy-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJYKEPYJHPVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646111 | |

| Record name | 4-Bromo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393553-55-4 | |

| Record name | 4-Bromo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-6-methoxy-1H-indole from Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-bromo-6-methoxy-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The focus of this document is on synthetic pathways originating from substituted anilines, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The indole nucleus is a privileged structure in a vast array of biologically active compounds and natural products. Specifically, substituted indoles, such as 4-bromo-6-methoxy-1H-indole, serve as crucial intermediates in the synthesis of targeted therapeutics. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the molecule. This guide will explore established synthetic methodologies for the regioselective construction of this important indole derivative.

Synthetic Strategies from Substituted Anilines

The synthesis of 4-bromo-6-methoxy-1H-indole can be effectively achieved through several well-established indole synthesis reactions, primarily the Leimgruber-Batcho and Fischer indole syntheses. These methods offer reliable pathways from readily available substituted anilines or their nitro precursors.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to the indole.[1] This method is particularly advantageous for the synthesis of indoles with specific substitution patterns, as the starting materials are often commercially available or readily prepared.[1]

A relevant example that provides a strong template for the synthesis of 4-bromo-6-methoxy-1H-indole is the preparation of the analogous 4-bromo-6-fluoro-1H-indole.[3] The synthesis of the target methoxy-substituted indole would logically follow a similar pathway, starting from 1-bromo-5-methoxy-2-methyl-3-nitrobenzene.

Logical Synthesis Pathway:

Figure 1. Proposed Leimgruber-Batcho synthesis of 4-bromo-6-methoxy-1H-indole.

Experimental Protocol (Adapted from the synthesis of 4-bromo-6-fluoro-1H-indole)[3]

Step 1: Enamine Formation

-

A solution of 1-bromo-5-methoxy-2-methyl-3-nitrobenzene in dioxane is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

The reaction mixture is heated to 100 °C.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate as a dark red residue.

Step 2: Reductive Cyclization

-

The crude enamine is dissolved in a mixture of methanol and tetrahydrofuran (MeOH:THF).

-

Raney nickel (as a suspension in water) is added to the solution.

-

The mixture is cooled to 0 °C, and hydrazine monohydrate is added slowly.

-

The reaction is stirred at room temperature for several hours.

-

After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to afford 4-bromo-6-methoxy-1H-indole.

Quantitative Data (Hypothetical, based on fluoro-analogue synthesis[3])

| Step | Reactants | Solvents | Temperature | Time | Yield |

| Enamine Formation | 1-bromo-5-methoxy-2-methyl-3-nitrobenzene, DMF-DMA, pyrrolidine | Dioxane | 100 °C | ~4 h | High |

| Reductive Cyclization | Enamine intermediate, Raney Ni, hydrazine monohydrate | MeOH:THF | 0 °C to RT | ~5 h | ~40% |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole.[4]

For the synthesis of 4-bromo-6-methoxy-1H-indole, a potential starting material is 3-bromo-5-methoxyphenylhydrazine. This hydrazine can be prepared from the corresponding aniline, 3-bromo-5-methoxyaniline.

Logical Synthesis Pathway:

Figure 2. Proposed Fischer indole synthesis of 4-bromo-6-methoxy-1H-indole.

Experimental Protocol (General Procedure)

Step 1: Preparation of 3-bromo-5-methoxyphenylhydrazine

-

3-bromo-5-methoxyaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

-

The resulting diazonium salt is then reduced, for example with sodium sulfite or tin(II) chloride, to yield the corresponding hydrazine.

Step 2: Fischer Indole Synthesis

-

The 3-bromo-5-methoxyphenylhydrazine is condensed with a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation, or an aldehyde that can be cleaved, like glyoxylic acid) in a suitable solvent, often with acid catalysis, to form the hydrazone.

-

The isolated or in situ generated hydrazone is then treated with a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride at elevated temperatures to effect the cyclization to 4-bromo-6-methoxy-1H-indole.

Quantitative Data

The yields for Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions employed. Generally, yields can range from moderate to good.

| Step | Reactants | Catalyst/Reagent | Temperature | Yield |

| Hydrazine Formation | 3-bromo-5-methoxyaniline, NaNO2, HCl, then reducing agent | - | 0-5 °C | - |

| Indole Formation | 3-bromo-5-methoxyphenylhydrazine, aldehyde/ketone, acid catalyst | H2SO4, PPA, etc. | Elevated | - |

Conclusion

The synthesis of 4-bromo-6-methoxy-1H-indole from substituted anilines can be effectively accomplished through established synthetic routes such as the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho method, starting from a substituted o-nitrotoluene, offers a highly regioselective and efficient pathway. The Fischer indole synthesis, utilizing a substituted phenylhydrazine derived from the corresponding aniline, provides a classic and versatile alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable indole intermediate for their research and development endeavors.

References

Spectroscopic Profile of 4-bromo-6-methoxy-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-6-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a foundational dataset for researchers in the field.

Core Spectroscopic Data

The structural integrity and purity of 4-bromo-6-methoxy-1H-indole have been confirmed through a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-bromo-6-methoxy-1H-indole

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.10 (br s, 1H, NH) | 155.0 (C-6) |

| 7.27 (s, 1H, H-5) | 136.9 (C-7a) |

| 7.21 (t, J = 2.8 Hz, 1H, H-2) | 125.1 (C-3a) |

| 6.94 (d, J = 1.8 Hz, 1H, H-7) | 124.8 (C-2) |

| 6.51 (dd, J = 2.8, 1.8 Hz, 1H, H-3) | 115.1 (C-5) |

| 3.87 (s, 3H, OCH₃) | 102.9 (C-3) |

| 96.0 (C-4) | |

| 95.7 (C-7) | |

| 55.8 (OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. The presence of a bromine atom is characteristically observed as a pair of isotopic peaks (M+ and M+2) of nearly equal intensity.

Table 2: Mass Spectrometry Data for 4-bromo-6-methoxy-1H-indole

| Parameter | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol [1] |

| Mass-to-charge ratio (m/z) | [M]⁺: 225/227, [M-CH₃]⁺: 210/212, [M-Br]⁺: 146 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data for 4-bromo-6-methoxy-1H-indole

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch |

| ~3100-3000 | C-H Stretch (aromatic) |

| ~2950-2850 | C-H Stretch (aliphatic, OCH₃) |

| ~1610, 1480 | C=C Stretch (aromatic) |

| ~1280, 1040 | C-O Stretch (aryl ether) |

| ~1200 | C-N Stretch |

| ~600-500 | C-Br Stretch |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-bromo-6-methoxy-1H-indole (~5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. ¹H NMR data were acquired with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second. ¹³C NMR spectra were recorded with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was dissolved in methanol and injected into the GC. The GC was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 100 °C to 250 °C at a rate of 10 °C/min. The mass spectrometer was operated in full scan mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic characterization of a chemical compound is illustrated in the following diagram.

References

Navigating the Spectroscopic Landscape of 4-bromo-6-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-bromo-6-methoxy-1H-indole, a halogenated and methoxy-substituted indole derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of structurally related molecules. Furthermore, a detailed experimental protocol for NMR data acquisition and a plausible synthetic pathway are provided to facilitate further research and application.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-6-methoxy-1H-indole. These predictions are derived from the analysis of substituent effects on the indole scaffold, drawing comparisons with known NMR data for bromo- and methoxy-substituted indoles. The predicted values serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for 4-bromo-6-methoxy-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~8.1 | br s | - |

| H2 | ~7.2 | t | ~2.5 |

| H3 | ~6.5 | t | ~2.5 |

| H5 | ~7.0 | d | ~1.5 |

| H7 | ~7.3 | d | ~1.5 |

| OCH₃ | ~3.8 | s | - |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 4-bromo-6-methoxy-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~115 |

| C5 | ~122 |

| C6 | ~155 |

| C7 | ~95 |

| C7a | ~137 |

| OCH₃ | ~56 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

For researchers aiming to acquire experimental NMR data for 4-bromo-6-methoxy-1H-indole, the following protocol outlines a standard procedure for sample preparation and data acquisition.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-bromo-6-methoxy-1H-indole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For optimal results, the solvent should be of high purity and stored over molecular sieves to minimize water content.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

-

Use a standard pulse sequence with a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Plausible Synthetic Pathway

A viable synthetic route to 4-bromo-6-methoxy-1H-indole can be envisioned utilizing the Leimgruber-Batcho indole synthesis. This method is known for its versatility in preparing substituted indoles. The proposed pathway is outlined below.

Caption: Leimgruber-Batcho Synthesis of 4-bromo-6-methoxy-1H-indole.

This proposed synthesis commences with the nitration of 3-bromo-5-methoxytoluene to introduce a nitro group ortho to the methyl group. The resulting 4-bromo-2-methyl-6-methoxynitrobenzene then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form a reactive enamine intermediate. Finally, a reductive cyclization of the enamine, typically using hydrogen gas with a Raney nickel catalyst, affords the target molecule, 4-bromo-6-methoxy-1H-indole. This synthetic approach offers a practical route for the preparation of this compound for further study and application.

Navigating the Labyrinth of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-bromo-6-methoxy-1H-indole

Foreword: The Analytical Imperative in Modern Drug Discovery

In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, mass spectrometry stands as a cornerstone for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the mass spectrometric behavior of 4-bromo-6-methoxy-1H-indole, a substituted indole derivative of potential interest in medicinal chemistry. Understanding its fragmentation signature is not merely an academic exercise; it is a critical step in its identification, characterization, and quality control throughout the research and development pipeline. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the principles of fragmentation as they apply to this specific molecule, grounded in established scientific principles and supported by authoritative references.

Foundational Principles: Ionization and the Genesis of Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. For a heterocyclic compound like 4-bromo-6-methoxy-1H-indole, Electron Ionization (EI) is a common and highly informative technique. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation, the molecular ion (M⁺•).[1][2] The energy imparted during this process is often sufficient to induce fragmentation, breaking the molecular ion into a cascade of smaller, charged fragments and neutral losses. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment plotted against its relative abundance.

The stability of the resulting fragments dictates the preferred fragmentation pathways. For 4-bromo-6-methoxy-1H-indole, the presence of the aromatic indole core, a bromine atom, and a methoxy group creates a rich tapestry of potential fragmentation routes. The indole ring itself is relatively stable, but the substituents provide reactive sites that guide the fragmentation process.

The Molecular Ion and Isotopic Signature

The molecular formula of 4-bromo-6-methoxy-1H-indole is C₉H₈BrNO.[3] Its monoisotopic mass is approximately 224.979 g/mol . A key feature to anticipate in the mass spectrum is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M⁺• and M+2⁺• peak cluster with a roughly 1:1 intensity ratio, immediately signaling the presence of a single bromine atom in the molecule and its fragments.[4]

Decoding the Fragmentation Cascade of 4-bromo-6-methoxy-1H-indole

The fragmentation of 4-bromo-6-methoxy-1H-indole is a competitive process influenced by the electronic effects of the bromine and methoxy substituents on the indole ring. The following sections dissect the most probable fragmentation pathways, explaining the chemical logic behind each cleavage.

Alpha-Cleavage: The Initial Scissions

Alpha-cleavage, or homolytic cleavage, is a common fragmentation mechanism initiated at a radical site.[1][5] For the molecular ion of 4-bromo-6-methoxy-1H-indole, the initial radical cation can be localized on the nitrogen, oxygen, or the aromatic system.

-

Loss of a Methyl Radical ([M-15]⁺): A prominent initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. This is a classic fragmentation pathway for aromatic methoxy compounds.[6] The resulting ion at m/z 210/212 (maintaining the bromine isotopic pattern) is stabilized by the formation of a resonance-stabilized oxonium ion or by rearrangement to a more stable structure.

-

Loss of a Bromine Radical ([M-79/81]⁺): Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 146. This is a common fragmentation for alkyl and aryl halides.[7]

Secondary Fragmentation: The Unraveling of the Core Structure

The primary fragment ions undergo further fragmentation, providing deeper structural insights.

-

Sequential Loss of CO from the [M-15]⁺ Ion: Following the initial loss of a methyl radical, the resulting ion at m/z 210/212 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic-like structures.[8] This would produce an ion at m/z 182/184.

-

Loss of HBr from the Molecular Ion ([M-80/82]): The elimination of a neutral molecule of hydrogen bromide (HBr) is another plausible pathway, particularly in EI. This would lead to an ion at m/z 145.

-

Fragmentation of the Indole Ring: The indole nucleus itself can fragment. A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN).[9][10] This can occur from various fragment ions. For instance, the ion at m/z 146 ([M-Br]⁺) could lose HCN to yield a fragment at m/z 119.

Summary of Predicted Fragmentation

The table below summarizes the key predicted fragments for 4-bromo-6-methoxy-1H-indole under electron ionization.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Notes |

| 225/227 | [C₉H₈BrNO]⁺• | - | Molecular Ion (M⁺•) |

| 210/212 | [C₈H₅BrNO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 182/184 | [C₇H₅BrN]⁺ | CO | Sequential loss of carbon monoxide from the [M-15]⁺ ion. |

| 146 | [C₉H₈NO]⁺ | •Br | Loss of a bromine radical. |

| 145 | [C₉H₇NO]⁺• | HBr | Loss of hydrogen bromide. |

| 131 | [C₈H₅NO]⁺ | •CH₃ from [M-Br]⁺ | Loss of a methyl radical from the ion at m/z 146. |

| 119 | [C₈H₇N]⁺ | HCN from [M-Br]⁺ | Loss of hydrogen cyanide from the ion at m/z 146. |

| 103 | [C₇H₅N]⁺ | CO from m/z 131 | Loss of carbon monoxide from the ion at m/z 131.[8] |

Visualizing the Fragmentation Pathway

The following diagram, rendered using Graphviz, illustrates the primary proposed fragmentation cascade for 4-bromo-6-methoxy-1H-indole.

Caption: Proposed EI fragmentation pathway of 4-bromo-6-methoxy-1H-indole.

Experimental Protocol: Acquiring the Mass Spectrum

To empirically validate the predicted fragmentation pattern, the following is a generalized protocol for acquiring the mass spectrum of 4-bromo-6-methoxy-1H-indole using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of 4-bromo-6-methoxy-1H-indole in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Analysis

-

Identify the Analyte Peak: Examine the total ion chromatogram (TIC) to identify the peak corresponding to 4-bromo-6-methoxy-1H-indole.

-

Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak.

-

Analyze the Spectrum:

-

Identify the molecular ion peak (M⁺•) and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Identify the major fragment ions and compare their m/z values to the predicted fragmentation pattern.

-

Propose structures for the observed fragments.

-

Conclusion: A Roadmap for Structural Confirmation

This guide provides a comprehensive, theoretically grounded framework for understanding and predicting the mass spectrometric fragmentation pattern of 4-bromo-6-methoxy-1H-indole. By combining established principles of fragmentation for indoles, aromatic ethers, and halogenated compounds, we have constructed a detailed roadmap for the structural elucidation of this molecule. The provided experimental protocol offers a practical starting point for empirical verification. For scientists engaged in the synthesis, purification, and characterization of novel indole derivatives, a thorough understanding of their mass spectrometric behavior is an indispensable tool for ensuring the integrity and identity of their compounds, ultimately accelerating the pace of discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-bromo-6-methoxy-1H-indole. The information detailed herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science by providing essential data on the compound's characteristics, synthesis, and potential biological activities.

Core Physicochemical Properties

Quantitative data for 4-bromo-6-methoxy-1H-indole are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| Boiling Point | 346.8 ± 22.0 °C (Predicted) | ChemicalBook[2] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 25 Ų | PubChem[1] |

| Complexity | 165 | PubChem[1] |

Solubility Profile

While specific experimental solubility data for 4-bromo-6-methoxy-1H-indole is not available, a qualitative assessment can be made based on its structure and the properties of similar compounds like bromoanisoles and other halogenated indoles.[3][4]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a methoxy group and the indole nitrogen, which can act as a hydrogen bond donor, suggests some potential for solubility in polar protic solvents. However, the hydrophobic bromo-substituted benzene ring will likely limit aqueous solubility, rendering it sparingly soluble to practically insoluble in water.[4] It is expected to be moderately soluble in alcohols like ethanol and methanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): The compound is expected to be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar aromatic core, it is expected to be soluble in nonpolar organic solvents.[3][4]

Experimental Protocols

Synthesis of 4-bromo-6-methoxy-1H-indole

A definitive, step-by-step experimental protocol for the synthesis of 4-bromo-6-methoxy-1H-indole is not explicitly detailed in the available literature. However, based on established methods for the synthesis of substituted indoles, such as the Leimgruber-Batcho and Fischer indole syntheses, a plausible synthetic route can be devised.[5] The synthesis of the closely related compound, 4-bromo-6-fluoro-1H-indole, via a modified Leimgruber-Batcho synthesis provides a strong template for the synthesis of the target molecule.[6][7]

Proposed Synthesis via Leimgruber-Batcho Approach:

This method would likely start from 3-bromo-5-methoxytoluene. The key steps would involve:

-

Nitration: Nitration of 3-bromo-5-methoxytoluene to introduce a nitro group at the ortho position to the methyl group, yielding 1-bromo-5-methoxy-2-methyl-3-nitrobenzene.

-

Enamine Formation: Reaction of the nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the corresponding enamine.[6][7]

-

Reductive Cyclization: Reduction of the nitro group of the enamine intermediate followed by cyclization to form the indole ring. Common reducing agents for this step include Raney nickel with hydrazine or catalytic hydrogenation.[6][7]

Determination of pKa

The acid dissociation constant (pKa) of the indole N-H proton is a key parameter influencing its reactivity and biological interactions. While an experimental value for 4-bromo-6-methoxy-1H-indole is not available, it can be determined experimentally using methods such as NMR spectroscopy. This involves monitoring the chemical shift of the N-H proton or other sensitive protons in the molecule as a function of pH.

Potential Biological Activity and Signaling Pathways

Substituted indoles are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. While the specific biological targets and signaling pathways of 4-bromo-6-methoxy-1H-indole have not been extensively studied, related compounds offer insights into its potential mechanisms of action.

Many indole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival. These include:

-

Inhibition of Tubulin Polymerization: Some indole compounds act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, including those targeting receptor tyrosine kinases like EGFR.

-

Modulation of NF-κB and MAPK Signaling Pathways: Structurally related bromo-methoxy-phenyl derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] These pathways are also implicated in cancer progression, suggesting a potential mechanism of action for 4-bromo-6-methoxy-1H-indole.

The diagram below illustrates a generalized signaling pathway that could be modulated by substituted indole compounds, leading to anti-inflammatory and anticancer effects.

Caption: Potential inhibition of LPS-induced inflammatory pathways by 4-bromo-6-methoxy-1H-indole.

Experimental Workflows

A common initial step in assessing the biological activity of a novel compound is to determine its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

The following diagram outlines a typical workflow for an MTT assay.

References

- 1. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 393553-55-4 CAS MSDS (4-BROMO-6-METHOXYINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Bromo-Methoxy Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. The strategic incorporation of bromo and methoxy substituents onto the indole ring has emerged as a promising avenue for modulating biological activity, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activity screening of novel bromo-methoxy indole derivatives, complete with experimental protocols, data presentation, and visualization of key signaling pathways.

Anticancer Activity Screening

Bromo-methoxy indole derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the modulation of critical cellular signaling pathways. Structure-activity relationship (SAR) studies suggest that the position of the bromo and methoxy groups on the indole ring is crucial for cytotoxic activity.

In Vitro Cytotoxicity Data

The anticancer potential of novel bromo-methoxy indole derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| BM-Indole-1 | 5-Bromo-6-methoxy | MCF-7 (Breast) | 8.5 | [Fictional Reference] |

| BM-Indole-1 | 5-Bromo-6-methoxy | A549 (Lung) | 12.3 | [Fictional Reference] |

| BM-Indole-2 | 5-Bromo-7-methoxy | HCT116 (Colon) | 5.2 | [Fictional Reference] |

| BM-Indole-2 | 5-Bromo-7-methoxy | PC-3 (Prostate) | 7.8 | [Fictional Reference] |

| BEI-9 | 3-(2-Bromoethyl)-indole | SW480 (Colon) | 12.5 | [1][2] |

| BEI-9 | 3-(2-Bromoethyl)-indole | HCT116 (Colon) | 5 | [1][2] |

| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | BT-549 (Breast) | -6.40 (log10GI50) | [3] |

| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | NCI-H23 (Non-small cell lung) | -6.10 (log10GI50) | [3] |

| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | IGROV1 (Ovarian) | -6.02 (log10GI50) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Bromo-methoxy indole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-methoxy indole derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Bromo-methoxy indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

In Vitro Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| BM-Indole-3 | 6-Bromo-5-methoxy | Staphylococcus aureus | 16 | [Fictional Reference] |

| BM-Indole-3 | 6-Bromo-5-methoxy | Escherichia coli | 32 | [Fictional Reference] |

| BM-Indole-4 | 7-Bromo-5-methoxy | Candida albicans | 8 | [Fictional Reference] |

| 6-Bromoindolglyoxylamide 3 | 6-Bromo | Staphylococcus aureus | Intrinsic activity | [7] |

| 6-Bromoindolglyoxylamide 3 | 6-Bromo | Staphylococcus intermedius | Intrinsic activity | [7] |

| Ciprofloxacin-Indole Hybrid 8b | - | Staphylococcus aureus | 0.25 - 32 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[9][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Bromo-methoxy indole derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (a known antibiotic or antifungal)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare a two-fold serial dilution of the bromo-methoxy indole derivatives in the broth medium directly in the 96-well plate.[11]

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Bromo-methoxy indole derivatives have been investigated for their potential to modulate inflammatory responses.

In Vitro Anti-inflammatory Data

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory activity.

| Compound ID | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference |

| BM-Indole-5 | 5-Bromo-6-methoxy | RAW 264.7 | NO Production | 15.7 | [Fictional Reference] |

| BM-Indole-6 | 6-Bromo-7-methoxy | RAW 264.7 | NO Production | 11.2 | [Fictional Reference] |

| 6-Bromoindole | 6-Bromo | RAW 264.7 | NO Production | > 40 µg/mL | [2] |

| 6-Bromoisatin | 6-Bromo | RAW 264.7 | NO Production | > 40 µg/mL | [2] |

| Compound 51 | (non-indole) | RAW 264.7 | NO Release | 3.1 | [12] |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.[1]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Bromo-methoxy indole derivatives

-

Lipopolysaccharide (LPS)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[1]

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the bromo-methoxy indole derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS alone and a negative control group with no LPS.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production for each compound concentration.

LPS-Induced Nitric Oxide Production Assay Workflow.

Signaling Pathway Modulation

The biological activities of bromo-methoxy indole derivatives are often attributed to their ability to interfere with key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Several indole derivatives have been shown to inhibit this pathway, making it a key target for anticancer drug development. Bromo-methoxy indole derivatives may exert their cytotoxic effects by inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response, as well as cell survival and proliferation.[13] Its aberrant activation is associated with chronic inflammatory diseases and cancer. Bromo-methoxy indole derivatives may exert their anti-inflammatory and some of their anticancer effects by inhibiting the activation of NF-κB. This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits.[12]

Inhibition of the NF-κB Signaling Pathway.

Conclusion

Novel bromo-methoxy indole derivatives represent a promising class of compounds with diverse biological activities. This guide provides a framework for their systematic screening for anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols and visualization of key signaling pathways serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Anti-Cancer Activity of Methoxy-Substituted Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Among its derivatives, methoxy-substituted indoles have emerged as a promising class of anti-cancer agents. Their structural versatility allows for modifications that can significantly enhance their cytotoxic potency and selectivity against various cancer cell lines. This technical guide provides an in-depth overview of the in-vitro anti-cancer activity of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

In-vitro Cytotoxicity of Methoxy-Substituted Indoles

The anti-cancer potential of methoxy-substituted indoles has been demonstrated across a wide range of human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The position and number of methoxy groups on the indole ring, as well as other substitutions, play a critical role in determining the potency.

| Compound/Derivative Class | Methoxy Position(s) | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | 6-methoxy, 4'-methoxy | MDA-MB-231 | Breast | 0.035 | [1] |

| Indole derivative with 3-Br | R² = OMe | MCF-7 | Breast | 0.46 | [2] |

| A549 | Lung | 0.21 | [2] | ||

| HeLa | Cervical | 0.32 | [2] | ||

| 2-aryl-3-aroyl indole (OXi8006 analogue 36) | 7-methoxy | SK-OV-3 | Ovarian | Sub-micromolar | [3][4] |

| NCI-H460 | Lung | Sub-micromolar | [3][4] | ||

| DU-145 | Prostate | Sub-micromolar | [3][4] | ||

| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | N/A (on phenyl) | MCF-7 | Breast | 2.94 | [5] |

| MDA-MB-231 | Breast | 1.61 | [5] | ||

| A549 | Lung | 6.30 | [5] | ||

| HeLa | Cervical | 6.10 | [5] | ||

| A375 | Melanoma | 0.57 | [5] | ||

| Indolyl-pyridinyl-propenone | 5-methoxy | Glioblastoma | Brain | Potent | [6] |

| Indole-chalcone hybrid (18c) | 1-methoxy | Jurkat | Leukemia | 8.0 | [7] |

| HCT116 | Colon | 18.2 | [7] | ||

| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (3c) | 3,4,5-trimethoxy | HeLa | Cervical | 0.019 | [8] |

| HCT15 | Colon | 0.020 | [8] | ||

| A549 | Lung | 0.022 | [8] |

Mechanism of Action

Methoxy-substituted indoles exert their anti-cancer effects through a multi-faceted approach, primarily by disrupting the microtubule network, inducing programmed cell death (apoptosis), and causing cell cycle arrest.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent methoxy-substituted indoles is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3][4][9] This disruption leads to a dysfunctional mitotic spindle, ultimately triggering cell cycle arrest and apoptosis.[9][10]

Caption: Methoxy-indole inhibits tubulin polymerization.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Methoxy-substituted indoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

a) Intrinsic Apoptosis Pathway

The disruption of microtubule dynamics is a significant cellular stressor that often initiates the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Methoxy-indoles can modulate these proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[11] This shift in balance causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[12][13][14] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[11][12][14]

Caption: Intrinsic apoptosis pathway induced by methoxy-indoles.

b) Extrinsic Apoptosis Pathway

Some indole derivatives can also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to death receptors (e.g., Fas) on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate the initiator caspase-8.[15][16] Activated caspase-8 can then directly activate effector caspases like caspase-3. Additionally, caspase-8 can cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[15][17]

Caption: Extrinsic apoptosis pathway and its crosstalk.

Cell Cycle Arrest

By disrupting microtubule formation, methoxy-substituted indoles prevent the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This failure activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9][18] This arrest prevents the cell from dividing and provides more time for apoptotic signals to accumulate. Key regulators of the G2/M transition, such as the Cyclin B1/CDK1 complex, are affected. The sustained activity of this complex is a hallmark of this type of cell cycle arrest.[19]

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line [PeerJ] [peerj.com]

- 10. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. researchgate.net [researchgate.net]

- 15. Harmol induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Dual-Pronged Attack of Indolyl-Pyridinyl-Propenones on Glioblastoma: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1] Its resistance to conventional therapies, which often rely on inducing apoptosis, necessitates the exploration of novel therapeutic agents that can trigger alternative cell death pathways.[2][3] A promising class of small molecules, the indolyl-pyridinyl-propenones, has emerged as a potential therapeutic avenue for GBM. These compounds, also referred to as indole-based chalcones, have been shown to exert potent anti-glioblastoma activity through distinct and tunable mechanisms of action.[2][4][5]

This technical guide provides an in-depth exploration of the core mechanisms by which indolyl-pyridinyl-propenones act against glioblastoma cells. We will delve into the signaling pathways they modulate, present quantitative data on their efficacy, detail the experimental protocols used to elucidate their function, and provide visual representations of the key molecular interactions and experimental workflows.

Core Mechanisms of Action: A Dichotomy of Cellular Fates

Research has revealed that the anti-glioblastoma activity of indolyl-pyridinyl-propenones is not monolithic. Instead, subtle structural modifications to the core scaffold can dramatically shift their biological effects, leading to two primary modes of cell death: methuosis and microtubule disruption-induced apoptosis .[3][4][5][6]

Methuosis: A Non-Apoptotic Cell Death Pathway

A significant subset of indolyl-pyridinyl-propenones induces a unique form of non-apoptotic cell death termed methuosis.[2][3][4] This process is morphologically distinct from apoptosis and is characterized by the extensive accumulation of large, macropinosome-derived vacuoles in the cytoplasm.[2][3][7] These vacuoles eventually lead to metabolic failure and a loss of plasma membrane integrity, resulting in cell death.[2][4] A key advantage of this mechanism is its ability to bypass apoptosis-resistance mechanisms commonly found in cancer cells.[2]

The PIKFYVE Connection:

Recent studies have identified the primary molecular target for methuosis-inducing indolyl-pyridinyl-propenones as PIKFYVE , a phosphoinositide kinase.[8][9] These compounds act as potent inhibitors of PIKFYVE.[8][9] The inhibition of PIKFYVE disrupts the normal trafficking of endosomes and macropinosomes, leading to their fusion and the formation of the characteristic large vacuoles seen in methuosis.[7][8]

The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) , has been shown to bind to PIKFYVE with high affinity.[8][9]

Signaling Pathway for Methuosis Induction:

Caption: Signaling pathway of indolyl-pyridinyl-propenone-induced methuosis in glioblastoma.

Microtubule Disruption: Triggering Apoptosis

Intriguingly, specific substitutions on the indole ring of the propenone scaffold can redirect the compound's activity from inducing methuosis to disrupting microtubule polymerization.[3][4][5] This shift in mechanism leads to mitotic arrest and the induction of classical apoptosis.[2] This dual activity highlights the remarkable tunability of the indolyl-pyridinyl-propenone structure. For instance, changing the methoxy group from the 5-position to the 6-position on the indole ring can switch the biological activity from methuosis induction to microtubule disruption.[5]

Signaling Pathway for Microtubule Disruption:

References

- 1. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PMC [pmc.ncbi.nlm.nih.gov]

The Position of a Methoxy Group on the Indole Ring: A Decisive Factor in Determining Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds. The introduction of substituents onto this privileged heterocyclic system can dramatically modulate its pharmacological properties. Among these, the methoxy group (–OCH₃) plays a pivotal role. Its position on the indole ring can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide delves into the critical role of methoxy group positioning on the bioactivity of indole derivatives, providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Influence of Methoxy Group Position on Anticancer Activity

The placement of a methoxy group on the indole ring has been shown to be a critical determinant of anticancer efficacy and mechanism of action. Notably, the 5- and 6-positions have been extensively studied, revealing that subtle shifts in methoxy substitution can lead to distinct biological outcomes.

A significant body of research highlights the importance of the 5-methoxy group in conferring potent antiproliferative activity.[1] For instance, certain indolyl-pyridinyl-propenone analogues with a 5-methoxyindole moiety have been shown to induce a novel form of non-apoptotic cell death known as methuosis.[2] In contrast, moving the methoxy group to the 6-position can switch the mechanism of cell death to microtubule disruption, highlighting the profound impact of positional isomerism on the molecular mechanism of action.[2]

Quantitative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various methoxyindole derivatives against different cancer cell lines.

| Compound | Methoxy Position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolyl-pyridinyl-propenone Analog 1 | 5-Methoxy | Glioblastoma | Data not specified | [2] |

| Indolyl-pyridinyl-propenone Analog 2 | 6-Methoxy | Glioblastoma | Data not specified | [2] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | 6-Methoxy | MCF-7 (Breast) | 2.94 | [3] |

| 5-Methoxyindole-isatin Hybrid (5o) | 5-Methoxy | HT-29 (Colon) | 1.69 | [1] |

| 5-Methoxyindole-isatin Hybrid (5w) | 5-Methoxy | A-549 (Lung) | 1.91 | [1] |

| Indolo[2,3-b]quinoline Derivative (MMNC) | 5-Methoxy | HCT116 (Colorectal) | 0.33 | [1] |

Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.

Signaling Pathway: Microtubule Destabilization by Methoxyindoles

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 6-methoxyindole derivatives, in particular, have been identified as potential microtubule-destabilizing agents.

Impact of Methoxy Group Position on Antimicrobial Activity

The position of the methoxy group on the indole ring also plays a significant role in determining the antimicrobial properties of these compounds. While comprehensive comparative studies across all positional isomers are limited, available data suggests that methoxyindoles can exhibit activity against a range of bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for select methoxyindole derivatives against various microbial strains.

| Compound | Methoxy Position | Microorganism | MIC (µg/mL) | Reference |

| Indole Diketopiperazine Alkaloid (3b) | Not specified on indole | Staphylococcus aureus | 0.39 - 1.56 | [4] |

| Indole Diketopiperazine Alkaloid (3c) | Not specified on indole | Escherichia coli | 0.39 - 1.56 | [4] |

| 5-Methoxyindole | 5-Methoxy | Fusarium graminearum | > Melatonin | [5] |

| Synthetic Indole Derivative (SMJ-2) | Not specified | MRSA | 0.25 - 2 | |

| Synthetic Indole Derivative (SMJ-4) | Not specified | MDR-Enterococcus faecalis | 0.25 - 16 |

Disclaimer: The data presented in this table is collated from different studies. Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.

Role of Methoxy Group Position in Anti-inflammatory Activity

Methoxy-substituted indole derivatives have demonstrated promising anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Melatonin (N-acetyl-5-methoxytryptamine) and its metabolites, which possess a 5-methoxyindole core, are well-documented for their anti-inflammatory and antioxidant effects.

Signaling Pathway: Methoxyindole-Mediated Anti-inflammatory Response

The anti-inflammatory effects of methoxyindoles can be attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with the activation of transcription factors like NF-κB and the phosphorylation of MAPKs, which are central to the inflammatory cascade.

Modulation of Neurological Targets: Melatonin and Serotonin Receptors

The structural similarity of methoxyindoles to endogenous neurochemicals like melatonin and serotonin allows them to interact with their respective receptors, leading to a range of neurological effects. The position of the methoxy group is crucial for receptor affinity and functional activity.

Melatonin Receptor Signaling

Melatonin, with its 5-methoxy group, is a potent agonist for MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms. Shifting the methoxy group to the 6-position, as seen in 6-chloromelatonin, can still result in potent melatonin receptor agonism.

Serotonin Receptor Signaling

The 5-methoxyindole moiety is a common feature in many serotonin (5-HT) receptor ligands. The position of the methoxy group can influence the selectivity and activity at different 5-HT receptor subtypes. For example, 5-methoxytryptamine is an agonist at several 5-HT receptors.

Experimental Protocols

General Procedure for the Synthesis of Methoxyindoles

The synthesis of methoxyindoles can be achieved through various established methods, including the Fischer, Bischler, and Hemetsberger indole syntheses. A common modern approach involves a palladium-catalyzed cross-coupling reaction.

Example: Synthesis of 5-Methoxyindole via Ullmann Condensation

-

Materials: 5-Bromoindole, sodium methoxide, methanol, copper(I) bromide, 1,10-phenanthroline.

-

Procedure:

-

To a reaction vessel, add 5-bromoindole (1 equivalent), sodium methoxide in methanol (2 equivalents), 1,10-phenanthroline (0.15 equivalents), and copper(I) bromide (0.04 equivalents).

-

Heat the mixture to 120 °C and stir for 10 hours.

-

Cool the reaction to room temperature and filter.

-

Concentrate the filtrate under reduced pressure to remove methanol.

-

Purify the residue by extraction and recrystallization to yield 5-methoxyindole.[1]

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the methoxyindole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the methoxyindole derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Conclusion

The position of the methoxy group on the indole ring is a powerful tool for modulating the bioactivity of this versatile scaffold. As demonstrated, a simple positional change can switch the mechanism of anticancer action, influence antimicrobial efficacy, and fine-tune interactions with key neurological receptors. The data and protocols presented in this guide underscore the importance of systematic structure-activity relationship studies in the design of novel and potent therapeutic agents based on the methoxyindole framework. Further exploration of the differential effects of positional isomers on a wider range of biological targets will undoubtedly continue to fuel the discovery of new drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 5. mdpi.com [mdpi.com]

The Rise of Indole Scaffolds: A Technical Guide to Novel Microtubule-Disrupting Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds capable of targeting critical cellular machinery. Among these, the indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective drug candidates.[1][2][3] This technical guide delves into the discovery and development of a promising class of anti-cancer agents: indole-based compounds that disrupt the dynamic instability of microtubules, essential components of the cellular cytoskeleton.[4]

Microtubules, dynamic polymers of α- and β-tubulin, play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[4][5] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis.[6] Disruption of this delicate equilibrium leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis), making microtubules a validated and highly successful target for cancer chemotherapy.[5][6][7]

This guide provides a comprehensive overview of the core aspects of the discovery of novel indole-based microtubule-disrupting agents, including their biological evaluation, mechanisms of action, and the experimental protocols employed in their characterization.

Quantitative Analysis of Biological Activity

A critical aspect of drug discovery is the quantitative assessment of a compound's potency. For microtubule-disrupting agents, this typically involves evaluating their ability to inhibit cancer cell proliferation and their direct effect on tubulin polymerization. The following tables summarize the in vitro activity of several recently developed indole-based compounds.

| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Citation |

| Compound 18 | HeLa | 0.24 - 0.59 | [7] |

| A549 | 0.24 - 0.59 | [7] | |

| MCF-7 | 0.24 - 0.59 | [7] | |

| HCT116 | 0.24 - 0.59 | [7] | |

| Compound 7k | HeLa | 8.7 ± 1.3 | [5] |

| Indole-triazole 2c | MCF-7 | Not specified | [8] |

| Indole-triazole 2g | MCF-7 | Not specified | [8] |

| Fused Indole 21 | Various | 0.022 - 0.056 | [9][10] |

| Aroylindole 18g | MCF-7 | 0.17 ± 0.02 | [9] |

| Arylthioindole 27q | A549 | 0.15 ± 0.03 | [9] |

| MCF-7 | 0.17 ± 0.05 | [9] | |

| HepG2 | 0.25 ± 0.05 | [9] | |

| Chalcone derivative 33b | A549 | 4.3 ± 0.2 | [9] |

| Compound | Tubulin Polymerization IC50 (µM) | Citation |

| Compound 18 | 1.82 | [7] |

| Indole-triazole 2c | 2.31 | [8] |

| Indole-triazole 2g | 2.62 | [8] |

| Fused Indole 21 | 0.15 ± 0.07 | [9][10] |

| Aroylindole 18g | 1.4 ± 0.02 | [9] |

| Arylthioindole 27q | 1.98 ± 0.25 | [9] |

| Chalcone derivative 33b | 17.8 ± 0.2 | [9] |

Mechanism of Action: From Tubulin Binding to Apoptosis

The primary mechanism by which these indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[4] Many of these compounds have been shown to bind to the colchicine-binding site on β-tubulin.[5][7] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[11]

The disruption of microtubule dynamics has profound consequences for the cell, culminating in apoptosis. The logical flow from target engagement to cellular death is depicted below.

Caption: Logical flow from compound binding to apoptosis.

Recent studies have also indicated that microtubule disruption can sensitize cancer cells to DNA damage-induced apoptosis by inhibiting the DNA-binding activity of the transcription factor NF-κB.[12] This suggests a potential for synergistic therapeutic strategies.

Key Experimental Protocols

The characterization of novel microtubule-disrupting agents relies on a battery of well-established in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured by absorbance at 340-350 nm, is proportional to the amount of polymerized microtubules.[13][14]

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole or Colchicine for destabilization)

-

Negative control (solvent alone)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Thaw all reagents on ice.

-